molecular formula C19H22N2O3S B13374605 1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B13374605
M. Wt: 358.5 g/mol
InChI Key: CDZMBLWGYGKUDZ-UHFFFAOYSA-N
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Description

1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by its unique structure, which includes a sulfonyl group attached to an imidazole ring, along with phenyl and propoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-methyl-4-propoxyphenyl sulfone, which is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also bind to metal ions, affecting various biochemical processes. These interactions lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-methyl-4-propoxyphenyl)sulfonyl]-1H-pyrazole
  • 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
  • 1-[(3-Methyl-4-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

1-[(3-methyl-4-propoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-(3-methyl-4-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H22N2O3S/c1-3-13-24-18-10-9-17(14-15(18)2)25(22,23)21-12-11-20-19(21)16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3

InChI Key

CDZMBLWGYGKUDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C

Origin of Product

United States

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